Thiourea, N,N'-diheptyl- Thiourea, N,N'-diheptyl-
Brand Name: Vulcanchem
CAS No.: 54244-10-9
VCID: VC14364302
InChI: InChI=1S/C15H32N2S/c1-3-5-7-9-11-13-16-15(18)17-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18)
SMILES:
Molecular Formula: C15H32N2S
Molecular Weight: 272.5 g/mol

Thiourea, N,N'-diheptyl-

CAS No.: 54244-10-9

Cat. No.: VC14364302

Molecular Formula: C15H32N2S

Molecular Weight: 272.5 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N,N'-diheptyl- - 54244-10-9

Specification

CAS No. 54244-10-9
Molecular Formula C15H32N2S
Molecular Weight 272.5 g/mol
IUPAC Name 1,3-diheptylthiourea
Standard InChI InChI=1S/C15H32N2S/c1-3-5-7-9-11-13-16-15(18)17-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18)
Standard InChI Key ZVFTWKBRNQSRLB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCNC(=S)NCCCCCCC

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Thiourea, N,N'-diheptyl- belongs to the class of N,N'-disubstituted thioureas, where both hydrogen atoms on the thiourea nitrogen atoms are replaced by heptyl groups. The thiourea moiety consists of a sulfur atom doubly bonded to a carbon atom, flanked by two amine groups (-NH-\text{-NH-}). The heptyl chains (-C7H15\text{-C}_7\text{H}_{15}) introduce significant hydrophobicity, influencing solubility and intermolecular interactions .

The compound’s SMILES notation (CCCCCCCNC(=S)NCCCCCCC\text{CCCCCCCNC(=S)NCCCCCCC}) and InChIKey (ZVFTWKBRNQSRLB-UHFFFAOYSA-N\text{ZVFTWKBRNQSRLB-UHFFFAOYSA-N}) provide unambiguous identifiers for its structure . Symmetrical substitution at both nitrogen atoms distinguishes it from asymmetrical thioureas, which often exhibit divergent reactivity and binding properties .

Tautomerism and Conformational Dynamics

Like other thiourea derivatives, N,N'-diheptylthiourea may exist in thione (C=S\text{C=S}) and thiol (C-SH\text{C-SH}) tautomeric forms. Computational studies on analogous compounds suggest the thione form is thermodynamically favored, with Gibbs free energy differences exceeding 50 kJ·mol1^{-1} . Intramolecular hydrogen bonding between the thiourea sulfur and adjacent NH groups further stabilizes the thione configuration, a feature critical to its metal-binding capabilities .

Synthesis and Synthetic Methodologies

General Synthesis Pathways

The synthesis of N,N'-diheptylthiourea typically follows a two-step nucleophilic substitution strategy:

  • Formation of Isothiocyanate Intermediate: Reaction of heptylamine with thiophosgene (CSCl2\text{CSCl}_2) or ammonium thiocyanate (NH4SCN\text{NH}_4\text{SCN}) generates heptyl isothiocyanate (C7H15NCS\text{C}_7\text{H}_{15}\text{NCS}) .

  • Nucleophilic Addition: The isothiocyanate reacts with a second equivalent of heptylamine, yielding the disubstituted thiourea via amine addition to the electrophilic carbon .

This method parallels the synthesis of N-acyl thiourea derivatives, where acyl chlorides replace alkyl amines . The reaction’s efficiency depends on solvent polarity, with anhydrous acetone or tetrahydrofuran commonly employed to minimize side reactions .

Purification and Characterization

Crude N,N'-diheptylthiourea is purified via recrystallization from ethanol or column chromatography. Structural confirmation relies on spectroscopic techniques:

  • FT-IR: Strong absorption bands near 1250 cm1^{-1} (C=S stretch) and 3300 cm1^{-1} (N-H stretch) .

  • NMR: 1H^1\text{H} NMR signals for heptyl chain protons (δ\delta 0.8–1.5 ppm) and thiourea NH protons (δ\delta 8.5–9.5 ppm) .

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/zm/z 273.23588 ([M+H]+^+) .

Physicochemical Properties

Lipophilicity and Solubility

The heptyl substituents confer pronounced lipophilicity, as evidenced by a predicted logP value of 4.97 . This property enhances solubility in nonpolar solvents (e.g., chloroform, hexane) while limiting aqueous solubility. Such behavior aligns with trends observed in N,N'-dihexylthiourea (C13H28N2S\text{C}_{13}\text{H}_{28}\text{N}_2\text{S}), where increasing alkyl chain length correlates with decreased polarity .

Collision Cross-Section and Mass Spectrometric Behavior

Ion mobility spectrometry (IMS) predicts collision cross-sections (CCS) for various adducts (Table 1) :

Adductm/zm/zCCS (Ų)
[M+H]+^+273.23588171.3
[M+Na]+^+295.21782177.4
[M-H]^-271.22132171.7

These values aid in compound identification during high-throughput screening, particularly in environmental or biological matrices .

Biological and Chemical Interactions

Metal Ion Chelation

Thiourea derivatives exhibit strong affinities for heavy metal ions (Hg2+\text{Hg}^{2+}, Pb2+\text{Pb}^{2+}, Cd2+\text{Cd}^{2+}) via sulfur and nitrogen coordination . For N,N'-diheptylthiourea, the sulfur atom’s nucleophilicity facilitates monodentate (M-S\text{M-S}) or bidentate (M-S-N\text{M-S-N}) binding modes (Figure 1) . Molecular dynamics simulations reveal that Coulombic interactions dominate in Hg2+\text{Hg}^{2+} complexes, while van der Waals forces stabilize Pb2+\text{Pb}^{2+} adducts .

Applications in Materials and Environmental Science

Heavy Metal Remediation

The compound’s ability to sequester toxic metal ions positions it as a candidate for wastewater treatment. Comparative studies show that N,N'-disubstituted thioureas outperform canonical thiourea in Hg2+\text{Hg}^{2+} removal efficiency (>90%>90\% vs. 60%60\%) due to enhanced lipophilicity and binding site accessibility .

Catalysis and Polymer Chemistry

In polymer synthesis, thioureas act as accelerators for epoxy curing. The heptyl chains in N,N'-diheptylthiourea may improve compatibility with hydrophobic resins, reducing phase separation in composite materials . Additionally, its oxidation to dimethylurea derivatives under acidic conditions (k=1.95×105M1s1k = 1.95 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}) suggests utility in redox-mediated catalysis .

Comparative Analysis with Analogous Thioureas

Chain Length Effects

Increasing alkyl chain length from hexyl to heptyl enhances lipophilicity (logP 4.97 vs. 4.72) and CCS values (171.3 Ų vs. 168.9 Ų) . These modifications improve membrane permeability in biological systems but may reduce aqueous reactivity.

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